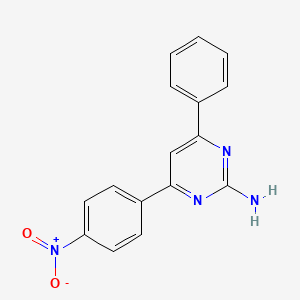

4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2/c17-16-18-14(11-4-2-1-3-5-11)10-15(19-16)12-6-8-13(9-7-12)20(21)22/h1-10H,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJISPJGDNVFQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494002 | |

| Record name | 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63500-32-3 | |

| Record name | 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Nitrophenyl 6 Phenylpyrimidin 2 Amine

Precursor Synthesis: Chalcone (B49325) Derivatives

The crucial intermediate in the synthesis of 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine is the corresponding chalcone, an α,β-unsaturated ketone. The formation of this precursor is typically achieved through a base-catalyzed condensation reaction.

Claisen-Schmidt Condensation for α,β-Unsaturated Ketones

The most common method for synthesizing the chalcone precursor, 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, is the Claisen-Schmidt condensation. researchgate.netwikipedia.org This reaction involves the aldol (B89426) condensation between an aromatic aldehyde lacking an α-hydrogen, in this case, benzaldehyde (B42025), and a ketone with an α-hydrogen, such as 4-nitroacetophenone. arabjchem.orgresearchgate.net Alternatively, the reaction can be performed using 4-nitrobenzaldehyde (B150856) and acetophenone. researchgate.netjocpr.com The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the ketone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone, or chalcone. jocpr.com

Optimization of Reaction Conditions for Chalcone Formation

The efficiency of the Claisen-Schmidt condensation for producing the chalcone precursor is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, and temperature.

Catalyst: Strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used to facilitate the condensation. ijres.org The concentration of the base is also a critical factor; for instance, a 40% aqueous NaOH solution has been effectively used. arabjchem.orgresearchgate.net

Solvent: Absolute ethanol (B145695) is a frequently employed solvent for this reaction, as it effectively dissolves the reactants and the base catalyst. arabjchem.orgresearchgate.netijres.org

Temperature: The reaction is often carried out at a reduced temperature, typically between 0-2 °C. arabjchem.orgresearchgate.net Maintaining a low temperature helps to control the reaction rate and minimize the formation of side products. Stirring the reaction mixture for a period of 3-4 hours is also a common practice to ensure complete reaction. researchgate.net

| Reactants | Catalyst | Solvent | Temperature | Reaction Time |

| Aromatic Aldehyde and Acetophenone | 40% NaOH | Absolute Ethanol | 0-2 °C | 3-4 hours |

| Substituted Benzaldehyde and Acetophenone | 40% KOH | Ethanol | Room Temp | 3 hours |

Cyclization Reactions to Pyrimidine (B1678525) Ring

Once the chalcone precursor is synthesized and purified, the next step is the construction of the pyrimidine ring through a cyclization reaction. This is most commonly achieved by reacting the chalcone with a suitable binucleophile, such as a guanidine (B92328) salt.

Reaction with Guanidine Salts (e.g., Guanidine Hydrochloride, Guanidine Nitrate)

The reaction of the α,β-unsaturated chalcone with guanidine salts, such as guanidine hydrochloride or guanidine nitrate, is a well-established method for the synthesis of 2-aminopyrimidines. arabjchem.orgjocpr.comderpharmachemica.com In this reaction, guanidine acts as the nitrogen source for the formation of the pyrimidine ring. The reaction proceeds through a Michael addition of the guanidine to the β-carbon of the chalcone, followed by an intramolecular condensation and dehydration to yield the final this compound product. arabjchem.orgresearchgate.net Equimolar quantities of the substituted chalcone and guanidine hydrochloride are typically used. arabjchem.orgresearchgate.net

Role of Solvent Systems (e.g., Dimethylformamide, Ethanol) and Catalysts

The choice of solvent and catalyst plays a significant role in the efficiency of the cyclization reaction.

Solvent Systems: Dimethylformamide (DMF) is a commonly used solvent for this reaction, often heated to reflux at temperatures between 50–60 °C for 6–7 hours to drive the reaction to completion. arabjchem.orgresearchgate.net Ethanol is another solvent that can be used, sometimes in the presence of a base like potassium hydroxide. derpharmachemica.comijper.org

| Chalcone Precursor | Reagent | Solvent | Reaction Conditions |

| 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | Guanidine Hydrochloride | Dimethylformamide (DMF) | Reflux at 50-60°C for 6-7 hours |

| Substituted Chalcones | Guanidine Hydrochloride | Ethanol | Basic conditions |

One-Pot Synthetic Strategies

While the two-step synthesis is more common, one-pot strategies for the synthesis of pyrimidine derivatives from chalcones have also been explored. researchgate.net These methods aim to combine the chalcone formation and the subsequent cyclization into a single reaction vessel, thereby improving efficiency and reducing waste. In a typical one-pot approach, the aldehyde, ketone, and guanidine salt are mixed together in a suitable solvent with a catalyst, and the reaction is driven to completion, often with the aid of microwave irradiation to reduce reaction times. nanobioletters.com This approach simplifies the synthetic process, making it a more environmentally friendly and time-efficient alternative to the traditional two-pot method. researchgate.net

Alternative Synthetic Routes (e.g., Wittig Reagent Approaches)

The predominant method for synthesizing this compound involves a two-step process: the Claisen-Schmidt condensation of 4-nitroacetophenone and benzaldehyde to form 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (a chalcone), followed by cyclocondensation with guanidine hydrochloride. arabjchem.orgresearchgate.netnih.gov However, alternative pathways can be explored for the synthesis of the key chalcone intermediate, such as those employing Wittig reagents.

The Wittig reaction is a widely used method in organic synthesis for creating alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (the Wittig reagent). lumenlearning.comwikipedia.org This reaction could be adapted to form the α,β-unsaturated ketone (chalcone) precursor required for the pyrimidine ring formation.

A potential Wittig-based route would involve two main stages:

Preparation of the Wittig Reagent: The synthesis would begin by reacting triphenylphosphine (B44618) with an α-halo ketone, such as 2-bromo-1-(4-nitrophenyl)ethan-1-one, to form a phosphonium salt. This salt is then treated with a strong base (e.g., n-butyllithium) to deprotonate the α-carbon, yielding the corresponding phosphonium ylide. masterorganicchemistry.com

Reaction with Benzaldehyde: The generated ylide would then be reacted with benzaldehyde. The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene—1-(4-nitrophenyl)-3-phenylprop-2-en-1-one—and triphenylphosphine oxide. lumenlearning.com

Once the chalcone intermediate is synthesized via this alternative route, it can be cyclized with guanidine using established procedures to afford the final product, this compound.

Another alternative approach involves leveraging green chemistry principles, such as microwave-assisted synthesis. For related pyrimidine derivatives, microwave activation has been shown to enhance reaction rates, increase product yields, and significantly reduce reaction times compared to conventional heating methods. researchgate.net This technique could be applied to the cyclocondensation step of guanidine with the chalcone, potentially offering a more efficient and environmentally benign synthetic route.

| Synthetic Route | Key Reactants | General Mechanism | Primary Bond Formed |

|---|---|---|---|

| Claisen-Schmidt Condensation (Standard) | 4-Nitroacetophenone, Benzaldehyde | Base-catalyzed aldol condensation followed by dehydration | Carbon-Carbon double bond |

| Wittig Reagent Approach (Alternative) | Phosphonium ylide (from 2-bromo-1-(4-nitrophenyl)ethan-1-one), Benzaldehyde | Nucleophilic addition of ylide to aldehyde, formation of oxaphosphetane intermediate | Carbon-Carbon double bond |

Yield Optimization and Scalability Considerations

The reported yield for the synthesis of this compound via the conventional Claisen-Schmidt and guanidine cyclization route is 52.6%. arabjchem.orgresearchgate.net Optimizing this yield and ensuring the process is scalable are critical for practical applications. Several factors can be systematically adjusted to improve reaction efficiency.

Yield Optimization: The optimization process focuses on refining reaction parameters to maximize product formation and minimize side reactions. Key areas for optimization include:

Solvent and Catalyst: The choice of solvent can significantly impact reaction kinetics and solubility. While dimethylformamide (DMF) is commonly used, exploring other high-boiling point polar aprotic solvents may improve yields. researchgate.net The concentration and type of base (e.g., sodium hydroxide, sodium ethoxide) used in the initial condensation and subsequent cyclization are crucial for maximizing efficiency.

Temperature and Reaction Time: The standard procedure involves refluxing for 6-7 hours at 50-60°C. researchgate.net Systematic studies to determine the optimal temperature profile could reduce reaction time and prevent the degradation of reactants or products. As noted, microwave-assisted heating presents a powerful alternative that can dramatically shorten reaction times and potentially increase yields. researchgate.net

Stoichiometry: Precise control over the molar ratios of the chalcone precursor to guanidine is essential. An excess of one reactant may be necessary to drive the reaction to completion, but this must be balanced against the complexity of downstream purification.

Scalability Considerations: Transitioning a laboratory-scale synthesis to an industrial scale introduces new challenges that must be addressed for a robust and reproducible process.

Process Robustness: A significant challenge in scaling up chemical syntheses is the potential for irreproducibility. For instance, in the synthesis of other pyrimidine derivatives, laboratory-reported yields have been found to be significantly lower when the reaction was attempted on a larger scale under the same reported conditions. google.com Therefore, a thorough investigation into the critical process parameters is necessary to ensure the synthesis is robust.

Purification: The method of purification must be scalable. While laboratory preparations may rely on column chromatography, large-scale production often requires more efficient methods like recrystallization. The development of a scalable crystallization process is vital for obtaining the final compound with high purity.

Economic and Environmental Factors: The cost of starting materials, solvents, and reagents becomes a major consideration at scale. The use of expensive reagents or solvents requiring specialized disposal can make a process economically unviable. The principles of green chemistry, such as using less hazardous solvents and improving atom economy, are important for developing a sustainable and scalable synthesis.

| Parameter | Optimization Focus | Scalability Consideration |

|---|---|---|

| Reaction Conditions | Adjusting temperature, time, and pressure (e.g., using microwave irradiation) to maximize conversion. | Heat transfer management in large reactors; ensuring consistent heating and mixing. |

| Reagents & Solvents | Screening for optimal catalysts, bases, and solvents; optimizing stoichiometry. | Cost-effectiveness, availability, and safety of all materials; solvent recycling. |

| Process Design | Developing one-pot, multi-component reactions to improve efficiency. | Minimizing the number of unit operations; designing a process that is robust and reproducible. |

| Purification | Developing high-yield crystallization or extraction procedures. | Switching from chromatography to scalable methods like recrystallization; waste stream management. |

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine, typically recorded using the KBr pellet technique, reveals several characteristic absorption bands that confirm its molecular structure. rsc.org

Assignment of Characteristic Functional Group Stretches

The vibrational spectrum is marked by distinct peaks corresponding to the stretching and bending of specific bonds within the molecule. The presence of a free amino (-NH2) group is confirmed by a stretching vibration observed at 3322 cm⁻¹. rsc.org Aromatic C-H stretching is evident at 3403 cm⁻¹. rsc.org The spectrum also displays a strong band at 1627 cm⁻¹ which is attributed to the C=C aromatic stretching vibrations. rsc.org The C=N stretching of the pyrimidine (B1678525) ring is assigned to the peak at 1515 cm⁻¹. rsc.org Furthermore, characteristic aromatic C-H bending vibrations are observed at 755 cm⁻¹ and 690 cm⁻¹. rsc.org The presence of the nitro (NO2) group, a key feature of this compound, is also confirmed by its characteristic stretching frequencies, although specific values for the symmetric and asymmetric stretches are not detailed in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR analyses are essential for the complete structural assignment of this compound.

Proton NMR (¹H NMR) Chemical Shift Analysis and Multiplicities

The ¹H NMR spectrum, typically recorded in DMSO-d₆, provides a detailed map of the proton environments within the molecule. The aromatic protons of the phenyl ring appear as a multiplet in the range of δ 7.22–7.43 ppm, integrating to five protons. rsc.org The two aromatic protons of the nitrophenyl group are observed as a singlet at δ 7.74 ppm, while the other two protons of the same ring appear as a singlet at δ 8.25 ppm. rsc.org A characteristic singlet corresponding to the pyrimidinyl proton is found at δ 6.89 ppm. rsc.org The two protons of the primary amine group (-NH₂) resonate as a singlet at δ 4.21 ppm. rsc.org

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its fragmentation pathways, which can further confirm the structure.

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 292.10, which corresponds to its calculated molecular weight. rsc.org The fragmentation pattern provides further structural evidence, with significant fragments observed at m/z 246.10, 231.09, 170.07, 155.06, 79.02, 53.02, and 26.01. rsc.org These fragments likely arise from the successive loss of small molecules and radicals from the parent ion, characteristic of the pyrimidine and nitrophenyl moieties.

| m/z | Assignment | Reference |

|---|---|---|

| 292.10 | [M]⁺ | rsc.org |

| 246.10 | Fragment | rsc.org |

| 231.09 | Fragment | rsc.org |

| 170.07 | Fragment | rsc.org |

| 155.06 | Fragment | rsc.org |

| 79.02 | Fragment | rsc.org |

| 53.02 | Fragment | rsc.org |

| 26.01 | Fragment | rsc.org |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and unambiguous confirmation of the molecular formula, C₁₆H₁₂N₄O₂. While specific HRMS data for this compound was not found in the surveyed literature, this technique remains a critical tool for the definitive characterization of novel compounds.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. This method provides the percentage of each element present, which is then compared against the theoretical values calculated from the compound's molecular formula (C₁₆H₁₂N₄O₂). The close correlation between the experimentally found values and the calculated values serves as strong evidence for the successful synthesis and correct stoichiometry of this compound.

In one study, the synthesized compound was subjected to elemental analysis, and the results confirmed its composition. The experimental findings were in excellent agreement with the calculated theoretical percentages, validating the molecular formula. researchgate.netresearchgate.net

Table 1: Elemental Analysis Data for C₁₆H₁₂N₄O₂

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 65.70 | 65.75 |

| Hydrogen (H) | 4.10 | 4.14 |

| Nitrogen (N) | 19.12 | 19.17 |

| Oxygen (O) | 10.88 | 10.95 |

Data sourced from Kumar et al. (2013) researchgate.netresearchgate.net

Chromatographic Techniques for Purity Assessment (e.g., TLC, HPLC)

Chromatographic methods are indispensable for assessing the purity of chemical compounds by separating them from any unreacted starting materials, byproducts, or other impurities. nih.gov Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard techniques used for this purpose in the analysis of pyrimidine derivatives.

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for monitoring the progress of a reaction and assessing the purity of the final product. nih.gov For aromatic amines, TLC can be employed to quickly check for the presence of impurities. researchgate.net A sample of the compound is spotted on a stationary phase (like silica (B1680970) gel on a plate), and a mobile phase (a solvent mixture) is allowed to ascend the plate. The separation is based on the differential partitioning of the components between the two phases. The purity is qualitatively assessed by the presence of a single spot.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique that provides high-resolution separation. nih.gov It is frequently used to determine the precise purity of pharmaceutical compounds. nih.gov In a typical Reverse-Phase HPLC (RP-HPLC) setup, the compound is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used as the eluent. The instrument measures the retention time—the time it takes for the compound to travel through the column—and the peak area, which corresponds to its concentration. A pure sample of this compound would ideally show a single, sharp peak, and the purity can be calculated as a percentage from the chromatogram.

While the general applicability of TLC and HPLC for pyrimidine derivatives is well-established, specific retention times or Rƒ values for this compound under defined conditions are detailed in individual laboratory procedures.

X-ray Crystallography for Solid-State Structure Elucidation (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound itself is not detailed in the available literature, analysis of closely related pyrimidine derivatives provides valuable insights into the expected solid-state conformation and intermolecular interactions.

Similarly, the analysis of N-Butyl-4-methyl-6-phenyl-pyrimidin-2-amine showed that its pyrimidine ring is nearly planar and forms a small dihedral angle of 3.15(6)° with the attached benzene (B151609) ring. nih.gov Its crystal structure is characterized by intermolecular N—H···N hydrogen bonds that create dimeric motifs. nih.gov

These examples from related structures suggest that this compound likely exhibits a relatively planar conformation. The solid-state structure is expected to be heavily influenced by hydrogen bonding involving the 2-amino group and potential π–π stacking interactions between the aromatic rings, which are common in such systems. nih.gov

Table 2: Crystallographic Data for a Related Pyrimidine Derivative

| Parameter | 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Benzene-Pyrimidine) | 3.99 (4)° |

| Key Intermolecular Interactions | N—H···N hydrogen bonds, C—H···S contacts, π–π stacking |

Data sourced from Zhao et al. (2009) nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and physicochemical properties of molecules.

While specific DFT studies for 4-(4-nitrophenyl)-6-phenylpyrimidin-2-amine are not extensively detailed in the available literature, the methodology is widely applied to similar pyrimidine (B1678525) derivatives. rsc.orgrsc.orgmdpi.com A typical study would involve geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d,p) to find the molecule's most stable conformation (lowest energy state).

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, allowing for the prediction of its reactive sites. researchgate.net The MEP map uses a color scale to indicate different electrostatic potential values: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. researchgate.net

For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring. These areas represent the primary sites for hydrogen bond acceptance and interaction with electrophiles. rsc.org Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), identifying them as hydrogen bond donor sites. Understanding these electrostatic features is critical for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to ligand-receptor binding. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps to elucidate the binding mode and estimate the binding affinity between the ligand and the receptor. While specific docking studies for this compound are not detailed in the reviewed literature, numerous studies have been conducted on analogous 4,6-diarylpyrimidin-2-amine derivatives, demonstrating their potential to interact with a variety of protein targets, particularly kinases involved in cancer pathways. nih.govinformahealthcare.comnih.gov

Docking simulations could be performed to assess the binding of this compound against targets like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), or Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govmdpi.com The results would provide insights into the specific amino acid residues involved in the interaction, the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions), and a scoring function to rank its potential efficacy. For instance, the amine group and pyrimidine nitrogens are potential hydrogen bond donors and acceptors, respectively, which could anchor the molecule within a kinase's ATP-binding site. nih.gov

Table 1: Potential Protein Targets for Diarylpyrimidin-2-amine Derivatives Based on Docking Studies of Analogous Compounds

| Target Protein Family | Specific Example | Therapeutic Area | Reference |

|---|---|---|---|

| Cyclin-Dependent Kinases | CDK2 | Cancer | nih.gov |

| Receptor Tyrosine Kinases | EGFR, VEGFR-2 | Cancer | informahealthcare.commdpi.com |

Cheminformatics and In Silico Property Prediction

Cheminformatics tools are essential for the early-stage assessment of a compound's potential as a drug candidate. By predicting key physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties, these methods help to identify molecules with favorable profiles for further development.

Table 2: Predicted Lipophilicity of this compound

| Prediction Model | Predicted log Po/w |

|---|---|

| iLOGP | 4.38 |

| XLOGP3 | 3.79 |

| WLOGP | 3.55 |

| MLOGP | 3.06 |

| SILICOS-IT | 4.61 |

| Consensus Log P | 3.88 |

Data generated using the SwissADME web tool.

These values indicate that the compound is moderately lipophilic, a characteristic often associated with good membrane permeability.

Lipinski's "Rule of Five" is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule states that an orally active drug is less likely to have more than one violation of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

Log P ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

An in silico analysis of this compound against these criteria provides a preliminary assessment of its drug-like properties.

Table 3: Lipinski's Rule of Five Analysis for this compound

| Property | Value | Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 304.30 g/mol | ≤ 500 | Yes |

| Consensus Log P | 3.88 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (from -NH2) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 (3 from Pyrimidine N, 2 from NO2) | ≤ 10 | Yes |

| Violations | 0 | ≤ 1 | Yes |

Data generated based on the compound's structure and SwissADME predictions.

The analysis indicates that this compound fully complies with Lipinski's Rule of Five, with zero violations. This favorable profile suggests that the compound possesses physicochemical properties consistent with those of many orally bioavailable drugs, making it a promising candidate for further investigation.

Table of Compound Names

| Compound Name |

|---|

| This compound |

Chemical Reactivity and Derivatization

Modifications at the Amino Group

The primary amino group at the C-2 position of the pyrimidine (B1678525) ring is a key site for derivatization. Its nucleophilic nature allows for reactions such as acylation and alkylation, leading to the formation of a wide range of derivatives.

Acylation and Aroylation: The amino group can be acylated or aroylated to introduce various substituents. For instance, reaction with 3,5-dinitrobenzoyl chloride in the presence of dimethylformamide (DMF) results in the corresponding N-aroyl derivative. Similarly, treatment with acetic acid can lead to the N-acetyl compound. These reactions typically involve the formation of an amide linkage.

Reaction with Isothiocyanates: The amino group can react with isothiocyanates to form thiourea derivatives. For example, reaction with phenyl isothiocyanate can yield 4-substituted pyridopyrimidine derivatives.

Alkylation: Alkylation of the amino group can also be achieved, although this is less commonly reported in the reviewed literature compared to acylation. These reactions would introduce alkyl chains to the nitrogen atom, further modifying the compound's properties.

Table 1: Examples of Reactions at the Amino Group

| Reactant | Product Type | Reference |

| 3,5-Dinitrobenzoyl chloride | N-Aroyl derivative | connectjournals.com |

| Acetic acid | N-Acetyl derivative | connectjournals.com |

| Phenyl isothiocyanate | Thiourea derivative | nih.gov |

Transformations Involving the Nitro Group

The nitro group on the phenyl ring at the C-4 position is a versatile functional group that can undergo several transformations, most notably reduction. researchgate.net

Nitro Group Reduction: The electron-withdrawing nitro group can be reduced to a primary amino group. nih.gov This transformation dramatically alters the electronic properties of the molecule, converting the electron-withdrawing nitro group (σp = +0.78) into an electron-donating amino group (σp = -0.66). nih.gov This reduction is a critical step in the synthesis of various derivatives and can be achieved using various reducing agents. The resulting amine can then participate in a wide array of subsequent reactions, such as diazotization followed by coupling reactions, or acylation to introduce new functional groups.

Reactions at the Pyrimidine Ring System

The pyrimidine ring itself can undergo electrophilic substitution reactions, although the presence of the amino and phenyl/nitrophenyl groups influences the reactivity and regioselectivity of these reactions.

Electrophilic Attack: The position of electrophilic attack on the pyrimidine ring is influenced by the existing substituents. In 2,4-diaminopyrimidines, for example, electrophilic attack often occurs at the 5-position, which is activated by the electron-donating amino groups. While specific examples for 4-(4-nitrophenyl)-6-phenylpyrimidin-2-amine are not detailed in the provided search results, the general principles of pyrimidine chemistry suggest that the C-5 position is a likely site for electrophilic substitution.

Synthesis of Fused Heterocyclic Systems (e.g., Pyrimido-pyrimidines)

The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of the amino group and an adjacent atom on the pyrimidine ring.

Formation of Pyrimido[4,5-d]pyrimidines: Starting from related 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives, it is possible to synthesize pyrimido[4,5-d]pyrimidine systems. nih.gov This suggests that with appropriate functionalization, this compound could be a building block for similar fused structures.

Formation of Thiazolo[4,5-d]pyrimidines: Michael addition reactions of related thiazolidinone derivatives with thiourea can lead to the formation of fused researchgate.netumich.eduthiazolo[4,5-d]pyrimidines. researchgate.net

Formation of Pyrido[2,3-d]pyrimidines: The synthesis of pyrido[2,3-d]pyrimidines can be achieved from appropriately substituted 4-aminopyrimidines. jocpr.com The reaction involves an electrophilic attack on the 5-position of the pyrimidine ring, leading to cyclization and the formation of the fused pyridine ring. jocpr.com

Table 2: Fused Heterocyclic Systems Derived from Pyrimidine Precursors

| Fused System | Synthetic Approach | Reference |

| Pyrimido[4,5-d]pyrimidines | Cyclization of 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitriles | nih.gov |

| researchgate.netumich.eduThiazolo[4,5-d]pyrimidines | Michael addition of thiazolidinones with thiourea | researchgate.net |

| Pyrido[2,3-d]pyrimidines | Electrophilic attack and cyclization of 4-aminopyrimidines | jocpr.com |

Exploration of Non Clinical Applications and Structure Activity Relationships

Role as Chemical Intermediates and Building Blocks

The molecular architecture of 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine, characterized by reactive sites such as the 2-amino group, renders it a valuable building block in organic synthesis. Its utility spans the creation of more complex molecules for both chemical and material science research.

Precursors for Complex Heterocyclic Synthesis

A primary application of this compound is its function as a key precursor in the synthesis of more elaborate heterocyclic systems. The amine group on the pyrimidine (B1678525) ring is a versatile handle for further chemical modifications. Researchers have successfully utilized this compound as a starting material to synthesize a variety of novel 2-(substituted imino)pyrimidines. nih.govresearchgate.net This is typically achieved by reacting the parent 2-amino pyrimidine with various substituted aromatic aldehydes. nih.gov The resulting imino-pyrimidine derivatives represent a class of molecules with a distinct structural framework, which has been investigated for a range of biological activities. nih.govresearchgate.net This role as a foundational scaffold underscores its importance in expanding the library of complex heterocyclic compounds available for further scientific investigation. nih.gov

Components in Material Science Research

In the field of material science, pyrimidine derivatives are gaining attention for their potential in developing novel materials with specific optical properties. nih.govresearchgate.netrsc.org Pyrimidine cores are noted for their electron-withdrawing nature and aromaticity, which makes them ideal components for creating "push-pull" molecules. nih.gov These molecules, which contain both electron-donating and electron-withdrawing groups, are of significant interest for applications in nonlinear optics (NLO). nih.govresearchgate.net

The structure of this compound fits this "push-pull" paradigm, possessing an electron-donating amine group and a potent electron-withdrawing nitrophenyl group. This arrangement can lead to significant intramolecular charge transfer, a key characteristic for NLO materials which have applications in optical data processing, optoelectronics, and photonic devices. nih.gov While research into the specific NLO properties of this compound is emerging, related 4,6-diarylpyrimidin-2-amine derivatives have been investigated for their tunable optical properties. researchgate.net Furthermore, the pyrimidine framework serves as a valuable building block for other advanced materials, including liquid crystals and covalent organic frameworks (COFs). nih.gov

In Vitro Biological Activity Evaluation (Excluding Clinical Outcomes)

The pyrimidine nucleus is a common feature in many biologically active compounds. Consequently, this compound and its derivatives have been the subject of in vitro biological evaluations to determine their potential antimicrobial properties.

In Vitro Antimicrobial Properties

Derivatives of the core structure of this compound have demonstrated notable antimicrobial effects in laboratory settings. These studies provide insight into the structure-activity relationships of this class of compounds.

Research has shown that novel derivatives synthesized directly from 4-(4-substituted phenyl)-6-(4-nitrophenyl)-2-amino pyrimidines exhibit a range of antibacterial activities. nih.govresearchgate.net These compounds have been tested against various bacterial strains, showing mild to potent activity when compared to standard reference drugs. nih.gov The antibacterial potential of the pyrimidine scaffold is well-documented, with various derivatives showing promise. ias.ac.insemanticscholar.org

| Compound Type | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 4,6-diphenylpyrimidine (B189498) derivatives | Staphylococcus aureus (Gram +) | Zone of Inhibition: 11-19 mm | semanticscholar.org |

| 4,6-diphenylpyrimidine derivatives | Bacillus cereus (Gram +) | Zone of Inhibition: 15-22 mm | semanticscholar.org |

| 4,6-diphenylpyrimidine derivatives | Pseudomonas aeruginosa (Gram -) | Zone of Inhibition: 10-18 mm | semanticscholar.org |

| 4,6-diphenylpyrimidine derivatives | Escherichia coli (Gram -) | Zone of Inhibition: 12-21 mm | semanticscholar.org |

| 5-substituted pyrimidine derivatives | Staphylococcus aureus (Gram +) | Promising Activity | ias.ac.in |

| 5-substituted pyrimidine derivatives | Pseudomonas aeruginosa (Gram -) | Promising Activity | ias.ac.in |

| 5-substituted pyrimidine derivatives | Escherichia coli (Gram -) | Promising Activity | ias.ac.in |

In addition to antibacterial properties, the pyrimidine scaffold is a key component in many antifungal agents. mdpi.comnih.govmdpi.comresearchgate.net In vitro studies on various pyrimidine derivatives have demonstrated their potential to inhibit the growth of several phytopathogenic fungi. mdpi.comnih.govmdpi.com For instance, different series of novel pyrimidine compounds have been evaluated against a panel of fungi, including Botrytis cinerea, Phomopsis sp., and Sclerotinia sclerotiorum, with many of the tested compounds showing significant fungicidal activity. mdpi.comnih.govmdpi.com

The effectiveness of these compounds often depends on the specific substitutions on the pyrimidine ring. While specific antifungal data for this compound was not detailed in the reviewed literature, the consistent antifungal efficacy of structurally related compounds suggests that this chemical class is a promising area for further investigation. The table below summarizes the antifungal activity of various pyrimidine derivatives against different fungal strains.

| Compound Type | Fungal Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Pyrimidine amide derivatives | Botryosphaeria dothidea | Inhibition Rate up to 88.5% | nih.gov |

| Pyrimidine amide derivatives | Phomopsis sp. | Inhibition Rate up to 100% | nih.gov |

| Pyrimidine amide derivatives | Botrytis cinerea | Inhibition Rate up to 84.7% | nih.gov |

| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea | Excellent Fungicidal Activity | mdpi.com |

| Novel pyrimidine derivatives | Thanatephorus cucumeris (TC) | Inhibition Rate up to 80.4% | mdpi.comresearchgate.net |

| Novel pyrimidine derivatives | Rhizoctonia solani (RS) | Good Activity (>50% inhibition) | mdpi.comresearchgate.net |

| Novel pyrimidine derivatives | Sclerotinia sclerotiorum (SS) | Inhibition Rate up to 66.7% | mdpi.comresearchgate.net |

In Vitro Antioxidant Capacity (e.g., DPPH Assay)

The antioxidant potential of pyrimidine derivatives is a subject of significant research interest. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method to evaluate this capacity, measuring a compound's ability to act as a hydrogen or electron donor. medcraveonline.comijpsonline.com While direct studies on the DPPH radical scavenging activity of this compound were not extensively detailed in the reviewed literature, research on closely related derivatives provides insight.

For instance, a study on novel 4,6-diphenylpyrimidine substituted benzamide (B126) derivatives evaluated a compound identified as 6d , which incorporates the this compound scaffold. semanticscholar.org The antioxidant activity of this derivative was assessed using the DPPH assay, with dibutyl hydroxy toluene (B28343) (BHT) as the positive standard. semanticscholar.org The study measured the effective concentration at which DPPH radicals are scavenged by 50% (IC50 value). semanticscholar.org The results for this specific derivative are indicative of the potential antioxidant capacity of its core structure.

Table 1: Antioxidant Activity of a this compound Derivative Interactive data table. Click on headers to sort.

| Compound | Test Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

|---|---|---|---|

| Derivative 6d | 10 | 29.54 | 82.4 |

| 20 | 34.62 | ||

| 40 | 39.87 | ||

| 60 | 43.25 | ||

| 80 | 48.98 | ||

| BHT (Standard) | 10 | 45.36 | 10.9 |

| 20 | 89.45 |

Data sourced from a study on 2-(2-((2-aminophenyl)amino)-2-oxoethyl)-N-(4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl)benzamide (derivative 6d). semanticscholar.org

In Vitro Enzyme Inhibition Studies (e.g., β-Glucuronidase Inhibition)

β-Glucuronidase is an enzyme whose increased activity is linked to various pathological conditions, including certain cancers and inflammatory diseases. nih.govresearchgate.net Consequently, the discovery of potent β-glucuronidase inhibitors is an active area of therapeutic research. nih.gov The 2-aminopyrimidine (B69317) scaffold is recognized as a promising starting point for designing such inhibitors. nih.gov

However, specific in vitro studies evaluating the β-glucuronidase inhibitory activity of this compound were not identified in the reviewed scientific literature. While numerous 2-aminopyrimidine derivatives have been synthesized and tested, demonstrating a wide range of potencies, data for this particular compound remains to be reported. nih.govresearchgate.net Future research could explore its potential in this area to further characterize its biological profile.

In Vitro Cytotoxicity/Anticancer Screening in Cell Lines

The 4,6-diarylpyrimidin-2-amine framework is a key pharmacophore in the development of novel anticancer agents. nih.gov Derivatives of this structure have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. nih.govnih.gov For example, various 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives have been shown to inhibit Aurora kinase A (AURKA), a key regulator of cell division, and trigger caspase-mediated apoptotic cell death in human colon cancer cells (HCT116). nih.gov

Despite the recognized potential of this class of compounds, specific data from in vitro cytotoxicity or anticancer screening of this compound against specific cell lines was not detailed in the available literature. While a related compound, N-(4'-nitrophenyl)-l-prolinamide, showed significant antiproliferative efficacy against cell lines like A549 (lung carcinoma) and HCT-116 (colon carcinoma), direct screening results for the title compound are needed to ascertain its specific activity. nih.gov

In Vitro Anti-Inflammatory Potential

Inflammation is a complex biological response implicated in numerous diseases, and the inhibition of inflammatory mediators is a key therapeutic strategy. nih.govmdpi.com Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties, often linked to the inhibition of enzymes like cyclooxygenase (COX). nih.govrsc.org

A study specifically synthesized this compound (designated as compound IIa) and evaluated its anti-inflammatory activity using the carrageenan-induced rat paw edema model, a standard in vivo method that correlates well with in vitro mechanisms like COX inhibition. researchgate.net The compound demonstrated a highly significant reduction in edema volume, indicating potent anti-inflammatory effects. Its activity was compared with other derivatives and a standard control. researchgate.net

Table 2: Anti-Inflammatory Activity of this compound and Related Compounds Interactive data table. Click on headers to sort.

| Compound | Substituent at C4-phenyl ring | % Reduction in Edema Volume (after 3 hours) |

|---|---|---|

| Control | - | 0 |

| IIa | 4-Nitro (-NO2) | 70.27 |

| IIb | 4-Methoxy (-OCH3) | 72.97 |

| IIc | 4-Chloro (-Cl) | 59.45 |

| IId | 4-Dimethylamino (-N(CH3)2) | 51.35 |

The study measured the reduction in inflammation in a carrageenan-induced rat paw edema model. researchgate.net

Structure-Activity Relationship (SAR) Studies based on Chemical Modifications and In Vitro Data

Impact of Substituent Effects on Reactivity and Biological Activity

The biological activity of 4,6-diarylpyrimidin-2-amines can be significantly modulated by the nature and position of substituents on the phenyl rings. acs.orgnih.gov Analysis of the in vitro and in vivo data from related compounds allows for the establishment of structure-activity relationships (SAR).

Based on the anti-inflammatory data presented above, the electronic properties of the substituent at the para-position of the C4-phenyl ring play a crucial role. researchgate.net

Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group (-NO2) in compound IIa resulted in potent anti-inflammatory activity (70.27% reduction in edema). researchgate.net This high activity suggests that reducing the electron density of the phenyl ring is favorable for this biological effect.

Electron-Donating Groups: The compound with a strong electron-donating methoxy (B1213986) group (-OCH3), compound IIb, showed the highest activity in the series (72.97%). researchgate.net This indicates that both strong electron-withdrawing and electron-donating groups at this position can confer high potency, suggesting a complex interaction with the biological target where properties other than just electron density (like hydrogen bonding potential or steric factors) may be important. The weaker electron-donating dimethylamino group (-N(CH3)2) in compound IId resulted in the lowest activity (51.35%) among the tested analogues. researchgate.net

Halogen Substituents: The chloro group (-Cl) in compound IIc, which is electron-withdrawing via induction but has intermediate properties, conferred good but lesser activity (59.45%) compared to the nitro and methoxy analogues. researchgate.net

These findings highlight that the activity is not governed by a simple linear relationship with the electronic effect of the substituent. Both the strongly electron-withdrawing nitro group and the strongly electron-donating methoxy group produced the most active compounds, suggesting a bimodal SAR. researchgate.net

Investigation of Optical and Photophysical Properties

The pyrimidine core, particularly when incorporated into push-pull systems with electron-donating and electron-accepting groups, can give rise to interesting photophysical properties, including fluorescence. frontiersin.orgresearchgate.net The investigation of these properties is relevant for applications in materials science, such as in the development of fluorescent probes and dyes. mdpi.com

Studies on related compounds like 4-(4-(dimethylamino)phenyl)-6-phenylpyrimidin-2-amine have shown that their absorption, emission, and quantum yields are sensitive to solvent polarity, which is characteristic of molecules with significant charge-transfer character in their excited state. researchgate.net However, a specific investigation into the optical and photophysical properties (such as absorption wavelength, emission wavelength, and quantum yield) of this compound was not found in the reviewed literature. Given its structure, which contains an electron-donating amine group and an electron-withdrawing nitro group attached to a conjugated system, it is plausible that this molecule could exhibit notable photophysical properties worthy of future investigation.

Absorption and Emission Characteristics

While specific experimental data on the absorption and emission characteristics of this compound are not extensively documented in publicly available literature, the photophysical properties can be inferred from its molecular structure and studies on similar pyrimidine derivatives. The molecule possesses a "push-pull" electronic structure, with the amino group (-NH2) acting as an electron donor and the nitro group (-NO2) as a strong electron acceptor, connected through the π-conjugated system of the pyrimidine and phenyl rings. This configuration is known to give rise to intramolecular charge transfer (ICT) upon photoexcitation, which significantly influences the absorption and emission spectra.

For analogous compounds, such as 4-(4-(dimethylamino)phenyl)-6-phenylpyrimidin-2-amine, the absorption and emission wavelengths have been observed to be dependent on the polarity of the solvent. researchgate.net An increase in solvent polarity typically leads to a red-shift (bathochromic shift) in the emission spectrum due to the stabilization of the more polar excited state. It is therefore anticipated that this compound would exhibit similar solvatochromic behavior.

The expected absorption would likely occur in the UV-visible region, corresponding to π-π* and ICT transitions. The emission spectrum is expected to show a significant Stokes shift, which is characteristic of molecules that undergo a substantial change in geometry and electronic distribution upon excitation.

To illustrate the potential solvent-dependent photophysical properties, the following interactive table presents hypothetical data based on the known behavior of similar pyrimidine-based push-pull chromophores.

| Solvent | Dielectric Constant (ε) | Hypothetical Absorption Max (λabs, nm) | Hypothetical Emission Max (λem, nm) | Hypothetical Stokes Shift (nm) |

| Toluene | 2.38 | 380 | 480 | 100 |

| Dichloromethane | 8.93 | 395 | 510 | 115 |

| Acetonitrile | 37.5 | 410 | 540 | 130 |

| Dimethyl Sulfoxide | 46.7 | 420 | 560 | 140 |

Note: The data in this table are illustrative and intended to represent the expected trends for this compound based on the properties of analogous compounds. Actual experimental values may differ.

Potential for Non-Linear Optical Materials and Fluorescent Chemosensors

The distinct electronic architecture of this compound makes it a candidate for investigation in the fields of non-linear optical (NLO) materials and fluorescent chemosensors.

Non-Linear Optical Materials:

Organic molecules with a significant difference in dipole moment between the ground and excited states, a characteristic of push-pull systems, often exhibit large second-order NLO properties. The pyrimidine ring, being electron-deficient, can act as an effective acceptor and a key component in NLO chromophores. researchgate.netresearchgate.net The presence of the strong electron-withdrawing nitro group and the electron-donating amino group in this compound is expected to induce a substantial intramolecular charge transfer, a key requirement for NLO activity. nih.gov Theoretical and experimental studies on various pyrimidine derivatives have demonstrated their potential for applications in advanced optical devices. rsc.orgnih.gov The NLO response in such materials is dependent on the efficiency of charge transfer from the donor to the acceptor through the π-conjugated bridge. nih.gov

Fluorescent Chemosensors:

The fluorescence properties of pyrimidine derivatives can be sensitive to their chemical environment, making them suitable for use as chemosensors. researchgate.net For instance, the interaction with metal ions can lead to changes in fluorescence intensity or shifts in the emission wavelength. wu.ac.th Furthermore, pyrimidine-based fluorophores have been investigated as "turn-off" sensors for the detection of nitroaromatic compounds, including explosives. researchgate.net This suggests that the fluorescence of a molecule like this compound could potentially be quenched in the presence of certain analytes. The amino group on the pyrimidine ring could also serve as a binding site for metal ions, potentially leading to a detectable change in its photophysical properties. mdpi.com

Q & A

Basic: What are the established synthetic routes for preparing 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

The compound is synthesized via a cyclocondensation reaction. A general protocol involves refluxing (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (chalcone derivative) with guanidine nitrate in ethanol, followed by dropwise addition of lithium hydroxide in water. Key optimization steps include:

- Temperature control : Maintain reflux (~78°C) to ensure efficient ring closure.

- Stoichiometry : Use a 1:1 molar ratio of chalcone to guanidine nitrate, with excess LiOH (5:1) to drive the reaction .

- Purification : Column chromatography with ethyl acetate/petroleum ether (2:8) resolves byproducts. Yield improvements (>60%) are achieved by slow addition of LiOH to prevent side reactions .

Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : The NH₂ protons appear as a singlet (~δ 5.2 ppm). Aromatic protons merge between δ 7.3–8.0 ppm due to overlapping signals from the nitrophenyl and phenyl groups. ¹³C NMR confirms the pyrimidine carbons (C-2: ~δ 164 ppm; C-4/C-6: ~δ 165 ppm) .

- IR : Stretching vibrations at ~3355 cm⁻¹ (NH₂) and 1599 cm⁻¹ (C=N/C=C) validate the structure .

- X-ray crystallography : Dihedral angles between aromatic rings (29–46°) reveal non-planarity, influencing solid-state packing .

Advanced: How can researchers resolve contradictions in spectral data interpretation, such as merged aromatic proton signals?

Methodological Answer:

Merged signals in NMR (e.g., H-5 overlapping with aromatic protons) arise from symmetry or dynamic effects. Strategies include:

- Variable Temperature (VT) NMR : Cooling samples to –40°C slows molecular motion, splitting merged peaks.

- 2D NMR (COSY, HSQC) : Correlate proton-proton couplings and assign carbons to distinguish H-5 from aromatic protons .

- Computational modeling : DFT calculations predict chemical shifts, aiding assignments when experimental data is ambiguous .

Advanced: What methodologies are used to evaluate the biological activity of this compound?

Methodological Answer:

- Antimicrobial assays : Disk diffusion or microbroth dilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Nitrophenyl groups enhance membrane disruption .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess IC₅₀ values. Compare with control compounds (e.g., sulfonamide derivatives) to gauge potency .

- Enzyme inhibition : Kinase or protease inhibition assays quantify activity; molecular docking predicts binding modes to targets like DHFR .

Advanced: How do crystallographic studies inform the solid-state properties and stability of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves dihedral angles (e.g., 29–46° between pyrimidine and phenyl rings), impacting π-π stacking and solubility .

- Hydrogen bonding analysis : Intramolecular N–H⋯N bonds stabilize conformation, while weak C–H⋯O interactions dictate crystal packing .

- Thermal analysis (DSC/TGA) : Correlate melting points (149–218°C) with purity and polymorphic forms .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

Methodological Answer:

- Substituent variation : Replace nitrophenyl with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate bioactivity. Fluorinated analogs often improve membrane permeability .

- Scaffold hopping : Compare pyrimidine cores with triazines or pyridines; fused rings (e.g., thienopyrimidines) enhance rigidity and target affinity .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to predict activity cliffs and optimize steric/electronic features .

Advanced: What computational approaches are employed to predict the reactivity or interactions of this compound?

Methodological Answer:

- Molecular docking (AutoDock, Glide) : Simulate binding to enzymes (e.g., topoisomerase II) using crystal structures (PDB IDs). Focus on hydrogen bonds with active-site residues .

- MD simulations : Track stability of ligand-protein complexes over 100 ns; RMSD/RMSF metrics validate binding modes .

- DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Advanced: How can researchers address reproducibility challenges in synthesizing this compound?

Methodological Answer:

- Reaction monitoring : Use in-situ IR or LC-MS to detect intermediates (e.g., chalcone-guanidine adducts) and adjust conditions .

- Impurity profiling : Compare HPLC traces with reference standards; optimize column chromatography gradients to remove nitro-reduction byproducts.

- Scale-up considerations : Replace LiOH with milder bases (e.g., K₂CO₃) in polar aprotic solvents (DMF) to reduce exothermicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.